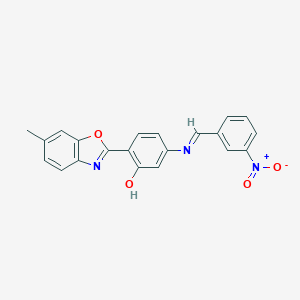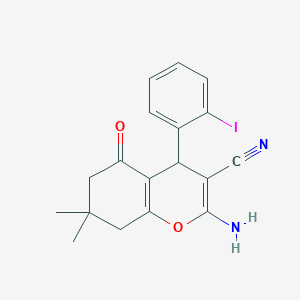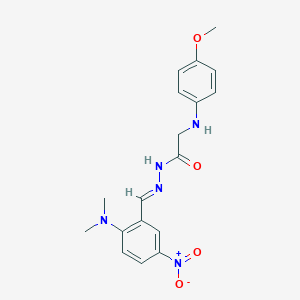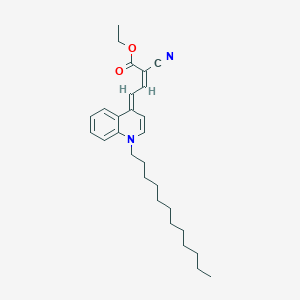![molecular formula C32H23N3O2 B391025 (2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE CAS No. 302553-61-3](/img/structure/B391025.png)
(2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE is a complex organic compound characterized by its unique naphthoindolizine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the naphthoindolizine core, followed by the introduction of the benzoyl and methoxyphenyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,3aR,9bR)-3-(hydroxymethyl)-7-(3-methoxyphenyl)-6-oxo-1-(1,3-thiazol-2-ylmethyl)-2,3,3a,4,6,9b-hexahydro-1H-pyrrolo[2,3-a]indolizine-2-carboxylate
- (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Uniqueness
What sets (2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE apart is its unique naphthoindolizine core, which imparts distinct chemical and biological properties. This structural feature is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
CAS No. |
302553-61-3 |
|---|---|
Molecular Formula |
C32H23N3O2 |
Molecular Weight |
481.5g/mol |
IUPAC Name |
(2S,3S,12aR)-3-benzoyl-2-(3-methoxyphenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile |
InChI |
InChI=1S/C32H23N3O2/c1-37-24-12-7-11-23(18-24)29-30(31(36)22-9-3-2-4-10-22)35-27-16-14-21-8-5-6-13-25(21)26(27)15-17-28(35)32(29,19-33)20-34/h2-18,28-30H,1H3/t28-,29-,30+/m1/s1 |
InChI Key |
IXRGUVZGMXKROK-OCBJUFRSSA-N |
SMILES |
COC1=CC=CC(=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[3-Hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]naphthalen-2-ol](/img/structure/B390946.png)
![N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-(4-methoxyanilino)acetohydrazide](/img/structure/B390947.png)
![2-(Benzoyloxy)-4-{2-[(2-methoxyphenoxy)acetyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B390948.png)
![2-(3,4-dimethylanilino)-N'-[3-nitro-4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B390949.png)


![N-(4-bromobenzylidene)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B390954.png)


![3-benzoyl-2-(2-iodophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B390961.png)

![2-({[4-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B390964.png)

